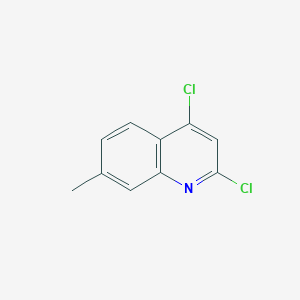

2,4-Dicloro-7-metilquinolina

Descripción general

Descripción

2,4-Dichloro-7-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Aplicaciones Científicas De Investigación

2,4-Dichloro-7-methylquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying biological systems due to its fluorescent properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

Target of Action

It is known that quinoline derivatives, such as chlorquinaldol, have been used historically as topical antiseptics and for the treatment of bacterial vaginosis .

Mode of Action

It is suggested that quinoline derivatives, like chlorquinaldol, may act as bidentate chelators of several metal ions which act as critical enzyme cofactors .

Biochemical Pathways

It is known that quinoline derivatives can affect mammalian cellular functions in vitro in several ways; at higher concentrations, they inhibit dna replication, while at lower concentrations, they may affect individual genes .

Pharmacokinetics

Chlorquinaldol, a related compound, has been used topically and in combination tablets, suggesting potential routes of administration .

Result of Action

It has been reported that a derivative of quinoline has shown cytotoxic and apoptotic activity on human oral squamous carcinoma (kb) cell line .

Action Environment

It is known that gene-environment interactions can have a significant impact on the effectiveness of drugs .

Análisis Bioquímico

Biochemical Properties

2,4-Dichloro-7-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . Additionally, 2,4-Dichloro-7-methylquinoline can bind to specific proteins, altering their conformation and activity, which may contribute to its antimicrobial effects .

Cellular Effects

The effects of 2,4-Dichloro-7-methylquinoline on cellular processes are profound. It has been observed to induce cytotoxicity and apoptosis in various cancer cell lines, including human oral squamous carcinoma cells . This compound influences cell signaling pathways, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, thereby promoting cell death. Furthermore, 2,4-Dichloro-7-methylquinoline affects gene expression and cellular metabolism, disrupting the normal functioning of cancer cells .

Molecular Mechanism

At the molecular level, 2,4-Dichloro-7-methylquinoline exerts its effects through several mechanisms. It binds to DNA, interfering with the replication process and causing DNA damage . This compound also inhibits specific enzymes, such as topoisomerases, which are essential for DNA replication and repair . Additionally, 2,4-Dichloro-7-methylquinoline modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloro-7-methylquinoline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 2,4-Dichloro-7-methylquinoline has been shown to result in sustained cytotoxic effects on cancer cells, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-7-methylquinoline vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

2,4-Dichloro-7-methylquinoline is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 2,4-Dichloro-7-methylquinoline can further interact with various biomolecules, affecting metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

Within cells and tissues, 2,4-Dichloro-7-methylquinoline is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the nucleus, where it exerts its effects on DNA replication and repair . The transport and distribution of 2,4-Dichloro-7-methylquinoline are essential for understanding its pharmacodynamics and therapeutic potential.

Subcellular Localization

The subcellular localization of 2,4-Dichloro-7-methylquinoline plays a critical role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it may undergo post-translational modifications that direct it to specific organelles or compartments within the cell . Understanding the subcellular localization of 2,4-Dichloro-7-methylquinoline is essential for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylquinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminoacetophenone with an aldehyde in the presence of a catalyst. For 2,4-Dichloro-7-methylquinoline, the starting materials are 2,4-dichloroaniline and 3-methylbutanal. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions.

Industrial Production Methods: In industrial settings, the production of 2,4-Dichloro-7-methylquinoline can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety. The use of environmentally benign catalysts, such as montmorillonite K-10, is also explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichloro-7-methylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Comparación Con Compuestos Similares

Quinoline: The parent compound, known for its wide range of applications.

2-Chloroquinoline: Similar structure but with only one chlorine atom.

7-Methylquinoline: Similar structure but without chlorine atoms.

Uniqueness: The dual substitution pattern allows for more diverse chemical transformations and biological interactions compared to its analogs .

Actividad Biológica

2,4-Dichloro-7-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer, anti-inflammatory, and antimalarial properties. This article reviews the current understanding of its biological activity based on various studies, highlighting its mechanisms of action, cellular effects, and potential therapeutic applications.

Anticancer Properties

Research indicates that 2,4-Dichloro-7-methylquinoline exhibits significant anticancer activity. It has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including human oral squamous carcinoma cells. The compound's mechanism involves:

- DNA Interference : It binds to DNA, disrupting replication processes and causing DNA damage.

- Enzyme Inhibition : The compound inhibits enzymes involved in DNA replication and repair, contributing to its anticancer effects.

Table 1: Anticancer Activity of 2,4-Dichloro-7-methylquinoline

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Oral Carcinoma | 10 | Induces apoptosis via DNA damage |

| MCF-7 (Breast Cancer) | 15 | Inhibits DNA replication enzymes |

| HCT-116 (Colon Cancer) | 12 | Cytotoxicity through enzyme inhibition |

Antimalarial Activity

The compound also shows promise as an antimalarial agent. Studies have demonstrated its efficacy against Plasmodium falciparum, with IC50 values indicating significant growth inhibition in both sensitive and resistant strains.

Table 2: Antimalarial Efficacy of Quinoline Derivatives

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| 4,7-Dichloroquinoline | 6.7 | CQ-sensitive |

| 4,7-Dichloroquinoline | 8.5 | CQ-resistant |

| Chloroquine | 23 | CQ-sensitive |

| Chloroquine | 27.5 | CQ-resistant |

The compound's mechanism involves targeting the malaria parasite's ability to replicate and survive within the host .

Cellular Effects

2,4-Dichloro-7-methylquinoline has been observed to induce apoptosis in cancer cells through several pathways:

- Caspase Activation : It activates caspases that lead to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress and subsequent cell death.

Case Studies and Research Findings

-

Study on Oral Squamous Carcinoma :

- Researchers found that treatment with 2,4-Dichloro-7-methylquinoline resulted in a dose-dependent increase in apoptotic markers in human oral squamous carcinoma cells.

- This study highlighted the potential for developing this compound into a therapeutic agent for oral cancers.

- Antimalarial Studies :

Propiedades

IUPAC Name |

2,4-dichloro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHBQTZHZQXVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.